
alpha-Semegma mycolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Semegma mycolic acid is a polymer.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structure Analysis : Mycolic acids, including alpha-semegma mycolic acid, are crucial constituents of the mycobacterial cell wall, forming an effective permeability barrier against antimicrobial agents. Studies have identified mutant strains of Mycobacterium smegmatis that accumulate precursors of mycolic acids, providing insight into their biosynthesis and structural analysis (Liu & Nikaido, 1999).
Enzymatic Machinery in Biosynthesis : Identification of specific genes and enzymes involved in mycolic acid synthesis, such as the beta-hydroxyacyl-acyl carrier protein (ACP) dehydratase and other components of the fatty acid synthase-II (FAS-II) enzymic machinery, has been a key focus. This understanding is crucial for targeting mycolic acid synthesis in drug development against mycobacterial infections (Brown et al., 2007).
Role in Bacterial Virulence : Mycolic acids are essential for the virulence of Mycobacterium tuberculosis. Studies have shown that mutants of M. tuberculosis lacking oxygenated mycolic acids exhibit altered envelope permeability and reduced virulence in mice, highlighting the role of these acids in pathogenicity (Dubnau et al., 2000).
Genetic and Chemical Variability : Research on the genetic and chemical variability of mycolic acids in different strains of Mycobacterium tuberculosis complex has revealed significant variations, influencing MA metabolism. This suggests the importance of considering strain diversity in developing new anti-tuberculosis drugs (Portevin et al., 2014).
Potential Drug Targets : Several studies focus on identifying potential drug targets within the mycolic acid biosynthesis pathway. For example, the identification of the fatty acid synthase type II protein HadD, essential for alpha- and epoxy-mycolic acid biosynthesis, offers a novel target for drug development against mycobacterial diseases (Lefebvre et al., 2018).
Molecular Mass Determination Techniques : Accurate molecular mass determination of mycolic acids through techniques like MALDI-TOF mass spectrometry has been crucial for understanding their structure and function. This analysis provides vital information for the development of diagnostic tools and therapeutic strategies (Laval et al., 2001).
Eigenschaften
Produktname |
alpha-Semegma mycolic acid |
|---|---|
Molekularformel |
C77H150O3 |
Molekulargewicht |
1124 g/mol |
IUPAC-Name |
(21E,36Z)-2-docosyl-3-hydroxypentapentaconta-21,36-dienoic acid |
InChI |
InChI=1S/C77H150O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-56-58-60-62-64-66-68-70-72-74-76(78)75(77(79)80)73-71-69-67-65-63-61-59-57-55-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,46-47,75-76,78H,3-30,33-45,48-74H2,1-2H3,(H,79,80)/b32-31-,47-46+ |
InChI-Schlüssel |
OTBHVUMGIGNBIY-FZQKJBIYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCCCC)O)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



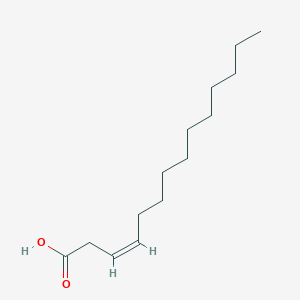
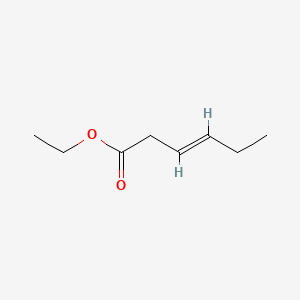
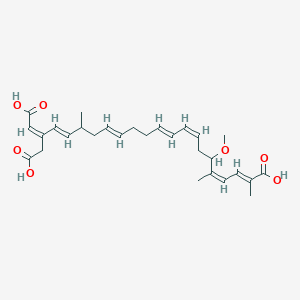
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)
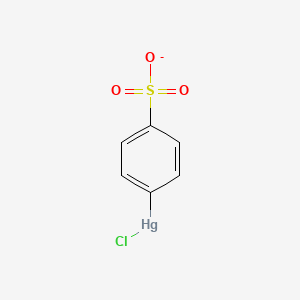
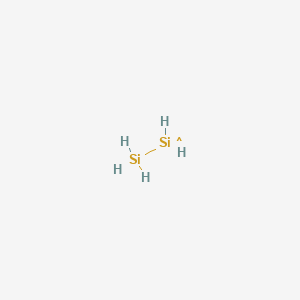
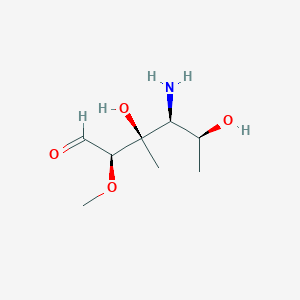
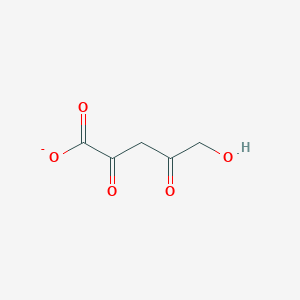
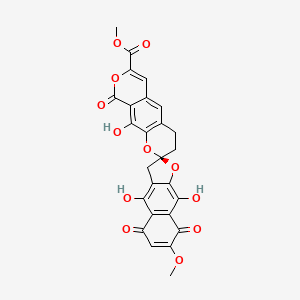
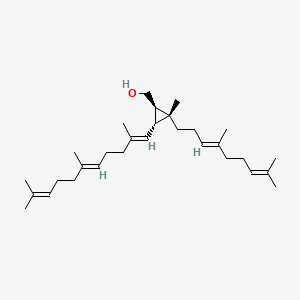
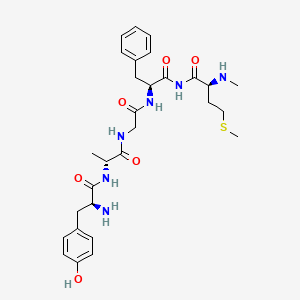
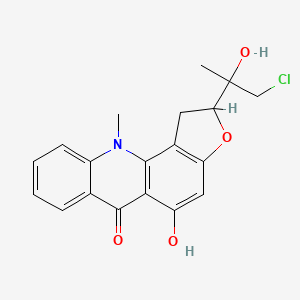
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)